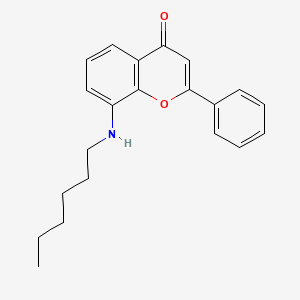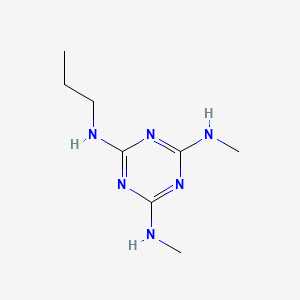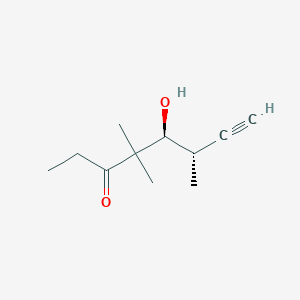
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one is an organic compound with a unique structure characterized by the presence of a hydroxyl group, multiple methyl groups, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of enantioselective synthesis to ensure the correct stereochemistry. The process may involve the following steps:
Formation of the Alkyne Group: This can be achieved through the coupling of appropriate alkyl halides with acetylene derivatives under palladium-catalyzed conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the alkyne.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one: is similar to other hydroxylated alkynes and alkylated ketones.
This compound: can be compared to compounds like (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-2-one and (5S,6S)-5-hydroxy-4,4,6-trimethyloct-6-en-3-one.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and alkyne functional groups, which confer distinct reactivity and potential biological activity.
Properties
CAS No. |
918410-11-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one |
InChI |
InChI=1S/C11H18O2/c1-6-8(3)10(13)11(4,5)9(12)7-2/h1,8,10,13H,7H2,2-5H3/t8-,10-/m0/s1 |
InChI Key |
GHXIGIMFFFOVFF-WPRPVWTQSA-N |
Isomeric SMILES |
CCC(=O)C(C)(C)[C@H]([C@@H](C)C#C)O |
Canonical SMILES |
CCC(=O)C(C)(C)C(C(C)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


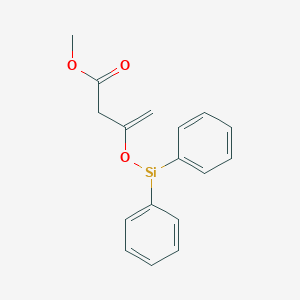
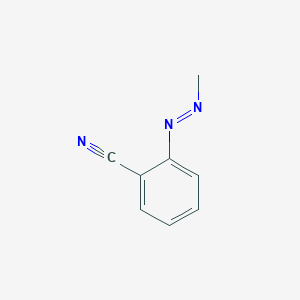

![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
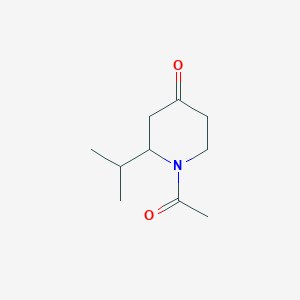
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)

![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)

![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
